molecular formula C42H51N5O6 B12405009 Antitumor photosensitizer-1

Antitumor photosensitizer-1

Cat. No.: B12405009
M. Wt: 721.9 g/mol
InChI Key: AOENXFMBXXOWRK-MLAOWLDNSA-N
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Description

Antitumor photosensitizer-1 is a novel compound designed to enhance the efficacy of photodynamic therapy (PDT) for cancer treatment. This compound is activated by light to produce reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. The unique design of this compound allows it to target cancer cells specifically, minimizing damage to healthy tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor photosensitizer-1 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation of the photosensitizer, which is crucial for its specific phototoxicity to cancer cells .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the preparation of the phenylbenzopyrylium core, followed by the attachment of lipid anchors and caging moieties under controlled conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Antitumor photosensitizer-1 involves the absorption of light, which excites the photosensitizer to a higher energy state. This excited state then transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These ROS induce oxidative stress, leading to apoptosis and necrosis of cancer cells. Additionally, the compound can trigger immune responses and vascular damage, further enhancing its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antitumor photosensitizer-1

This compound is unique due to its membrane-tethered activation design, which ensures specific targeting and prolonged circulation in the body. This design enhances its phototoxicity to cancer cells while minimizing side effects on healthy tissues .

Properties

Molecular Formula

C42H51N5O6

Molecular Weight

721.9 g/mol

IUPAC Name

5-[3-[(21S,22S)-16-(1-butoxyethyl)-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoylamino]-4-oxopentanoic acid

InChI

InChI=1S/C42H51N5O6/c1-8-10-15-53-25(7)39-23(5)32-17-31-22(4)28(12-13-37(50)43-20-26(48)11-14-38(51)52)41(46-31)29-16-36(49)40-24(6)33(47-42(29)40)18-34-27(9-2)21(3)30(44-34)19-35(39)45-32/h17-19,22,25,28,46,49H,8-16,20H2,1-7H3,(H,43,50)(H,51,52)/t22-,25?,28-/m0/s1

InChI Key

AOENXFMBXXOWRK-MLAOWLDNSA-N

Isomeric SMILES

CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C

Canonical SMILES

CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C

Origin of Product

United States

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